(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide

Description

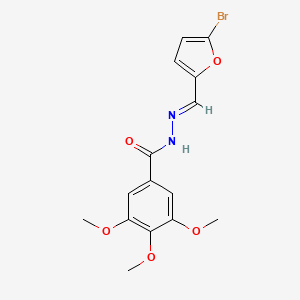

(E)-N'-((5-Bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazide derivative characterized by a 3,4,5-trimethoxybenzoyl backbone conjugated via a hydrazone linkage to a 5-bromofuran-2-yl substituent. The compound adopts an (E)-configuration around the hydrazone double bond, which is critical for its bioactivity. Its structure combines electron-rich aromatic moieties (methoxy groups) with a brominated heterocyclic ring, conferring unique electronic and steric properties. This compound is part of a broader class of hydrazone derivatives studied for their anticancer, antimicrobial, and antiproliferative activities, often targeting tubulin or apoptosis pathways .

Properties

IUPAC Name |

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-17-8-10-4-5-13(16)23-10/h4-8H,1-3H3,(H,18,19)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKFQCQABAUIFE-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHBrNO

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from 5-bromofuran derivatives. For instance, a study reported the synthesis of various derivatives and their testing against multiple bacterial strains such as Enterococcus faecalis, Staphylococcus epidermidis, and Bacillus subtilis. The synthesized compounds exhibited significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Gram-positive bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Enterococcus faecalis |

| Compound B | 16 | Staphylococcus epidermidis |

| Compound C | 32 | Bacillus subtilis |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. Molecular docking studies indicated that these compounds could effectively bind to fungal enzymes critical for their survival. The binding affinity was particularly noted against enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Study on Antibacterial Activity : A comprehensive study synthesized several hydrazone derivatives from 5-bromofuran and tested them against a panel of bacteria. The results indicated that modifications at the hydrazone moiety significantly enhanced antibacterial activity compared to the parent compound .

- Molecular Docking Analysis : A molecular docking study assessed the binding interactions between this compound and various target proteins involved in bacterial resistance mechanisms. The findings suggested a high binding affinity with key enzymes like β-lactamase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of benzohydrazide derivatives is highly dependent on substituents on the arylidene moiety. Key structural analogues include:

| Compound Name | Substituent on Arylidene Moiety | Key Structural Features |

|---|---|---|

| (E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) | 5-Bromo-2-oxoindolin-3-ylidene | Brominated indolinone ring |

| N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) | 4-Bromo-5-methyl-2-oxoindolin-3-ylidene | Bromo and methyl groups on indolinone |

| (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | 2-Hydroxybenzylidene | Hydroxy group enabling H-bonding |

| N'-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a) | 2-Methoxyquinolin-3-ylmethylene | Methoxyquinoline for enhanced π-π interactions |

Key Observations :

- Brominated vs. Non-Brominated Analogues: Bromine enhances electron-withdrawing effects and steric bulk. Compound 3g (EC₅₀ = 0.24 μM in HCT116 cells) is 40× more potent than 2a, attributed to the 4-bromo-5-methyl substitution optimizing tubulin binding .

- Heterocyclic vs.

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene) exhibit intermolecular H-bonds, enhancing crystallinity but possibly reducing membrane permeability compared to bromofuran derivatives .

Bioactivity Comparison

Antiproliferative Activity :

- Target Compound: Limited direct data, but structurally related 3g shows GI₅₀ = 0.056 μM in HCT116 cells .

- Quinoline Derivatives (e.g., 19a): Moderate activity (GI₅₀ ~1–10 μM), likely due to methoxyquinoline enhancing tubulin binding via π-stacking .

- Hydroxybenzylidene Analogues : Lower potency (EC₅₀ >10 μM), suggesting polar substituents may hinder cellular uptake .

Mechanistic Insights :

- Tubulin Targeting : Analogues like 3g and 19a bind the colchicine site, disrupting microtubule assembly. The bromofuran group’s steric bulk may mimic the trimethoxy phenyl group in combretastatin analogues, enhancing binding .

- Apoptosis Induction: Brominated derivatives (e.g., 3g) activate caspase-3/7, while non-brominated analogues show weaker pro-apoptotic effects .

Solubility and Pharmacokinetics :

- Aqueous solubility is often a limitation. 3g derivatives with polar groups (e.g., sulfonates) were synthesized to improve bioavailability .

- The bromofuran moiety’s lipophilicity may enhance blood-brain barrier penetration compared to hydroxy or methoxy substituents .

Crystallographic and SAR Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.